molecular formula C9H11BO2 B2743337 3-(Prop-2-en-1-yl)phenylboronic acid CAS No. 2246556-65-8

3-(Prop-2-en-1-yl)phenylboronic acid

Cat. No.: B2743337
CAS No.: 2246556-65-8
M. Wt: 162
InChI Key: OIEQOOFGYOZQHZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(Prop-2-en-1-yl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Boronic acids are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that boronic acids can form reversible covalent bonds with dihydroxy groups

Temporal Effects in Laboratory Settings

It is known to be stored at refrigerated temperatures , suggesting that it may be sensitive to heat.

Metabolic Pathways

Boronic acids can participate in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations , but the specific pathways and interactions of 3-(Prop-2-en-1-yl)phenylboronic acid require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl-substituted phenyl compounds.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the allyl group, making it less reactive in certain substitution reactions.

    4-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the para position, affecting its reactivity and steric properties.

    2-(Prop-2-en-1-yl)phenylboronic Acid: The allyl group is at the ortho position, leading to different electronic and steric effects.

Uniqueness

3-(Prop-2-en-1-yl)phenylboronic acid is unique due to the position of the allyl group, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(3-prop-2-enylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQOOFGYOZQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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